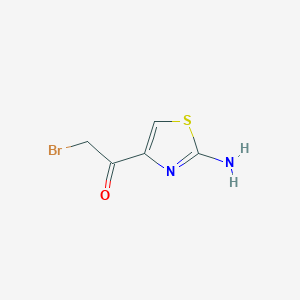
1-(2-Aminothiazol-4-yl)-2-bromoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminothiazol-4-yl)-2-bromoethanone, also known as ATBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the thiazole family and contains both an amine and a bromine group, making it a versatile building block for the synthesis of a variety of compounds. In
Mechanism Of Action
The mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Studies have shown that 1-(2-Aminothiazol-4-yl)-2-bromoethanone can inhibit the activity of the dopamine transporter, which may have implications for the treatment of addiction and other neurological disorders.
Biochemical And Physiological Effects
1-(2-Aminothiazol-4-yl)-2-bromoethanone has been shown to have a variety of biochemical and physiological effects in the body. Studies have demonstrated that 1-(2-Aminothiazol-4-yl)-2-bromoethanone can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent. Additionally, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been shown to have neuroprotective effects in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this debilitating condition.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is its versatility as a building block for the synthesis of a variety of compounds. Additionally, the synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is relatively straightforward and can be achieved using common laboratory techniques and reagents. However, one of the limitations of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on 1-(2-Aminothiazol-4-yl)-2-bromoethanone. One area of interest is the development of new compounds that target the dopamine transporter, which may have implications for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Aminothiazol-4-yl)-2-bromoethanone and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, there is a need for further studies to evaluate the safety and toxicity of 1-(2-Aminothiazol-4-yl)-2-bromoethanone, particularly in the context of its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone can be achieved through a multi-step process involving the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by a cyclization reaction to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with bromoacetyl bromide to yield 1-(2-Aminothiazol-4-yl)-2-bromoethanone. The synthesis of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is relatively straightforward and can be achieved using common laboratory techniques and reagents.
Scientific Research Applications
1-(2-Aminothiazol-4-yl)-2-bromoethanone has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and neuroscience. One of the primary applications of 1-(2-Aminothiazol-4-yl)-2-bromoethanone is as a building block for the synthesis of compounds that target specific biological pathways or receptors. For example, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been used in the synthesis of compounds that target the dopamine transporter, a protein involved in the regulation of dopamine levels in the brain. Additionally, 1-(2-Aminothiazol-4-yl)-2-bromoethanone has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
113732-86-8 |
|---|---|
Product Name |
1-(2-Aminothiazol-4-yl)-2-bromoethanone |
Molecular Formula |
C5H5BrN2OS |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C5H5BrN2OS/c6-1-4(9)3-2-10-5(7)8-3/h2H,1H2,(H2,7,8) |
InChI Key |
VLELIZKJWKLDMD-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)C(=O)CBr |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)


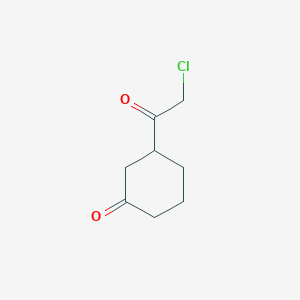
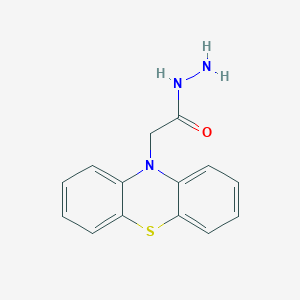
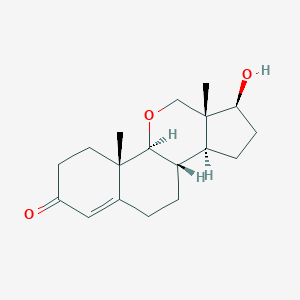
![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
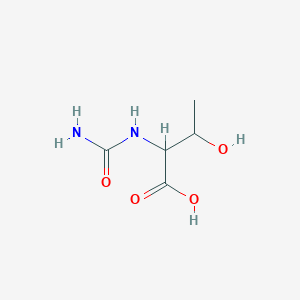
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
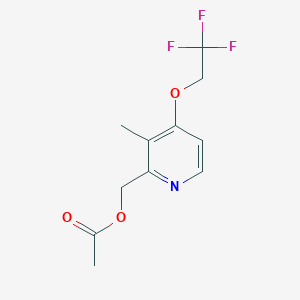
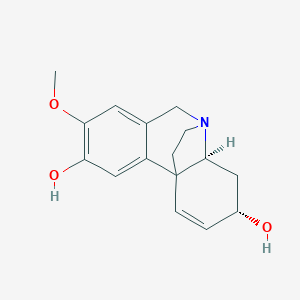
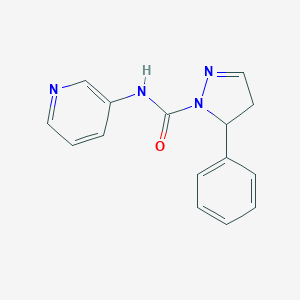
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)